N'-Ethyl-2-(2-oxo-1-phenylethylidene)hydrazine-1-carboximidamide
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Overview
Description
N’-Ethyl-2-(2-oxo-1-phenylethylidene)hydrazine-1-carboximidamide is a chemical compound with a complex structure that includes an ethyl group, a phenyl group, and a hydrazine carboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Ethyl-2-(2-oxo-1-phenylethylidene)hydrazine-1-carboximidamide typically involves the reaction of ethyl hydrazinecarboximidamide with 2-oxo-1-phenylethylidene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of N’-Ethyl-2-(2-oxo-1-phenylethylidene)hydrazine-1-carboximidamide may involve large-scale batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N’-Ethyl-2-(2-oxo-1-phenylethylidene)hydrazine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N’-Ethyl-2-(2-oxo-1-phenylethylidene)hydrazine-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N’-Ethyl-2-(2-oxo-1-phenylethylidene)hydrazine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-Ethyl-2-(2-oxo-1-phenylethylidene)hydrazine-1-carboximidamide include other hydrazine derivatives and compounds with similar structural features, such as:
- 4-chloro-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide
- Various indole derivatives
Uniqueness
N’-Ethyl-2-(2-oxo-1-phenylethylidene)hydrazine-1-carboximidamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
831218-28-1 |
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Molecular Formula |
C11H14N4O |
Molecular Weight |
218.26 g/mol |
IUPAC Name |
2-ethyl-1-[(2-oxo-1-phenylethylidene)amino]guanidine |
InChI |
InChI=1S/C11H14N4O/c1-2-13-11(12)15-14-10(8-16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H3,12,13,15) |
InChI Key |
GRVKYXPROUGZTF-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(N)NN=C(C=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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